9-Bromo-betamethasone Valerate-d9
CAS No.:
Cat. No.: VC0203022
Molecular Formula: C₂₇H₂₈D₉BrO₆
Molecular Weight: 546.54
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₇H₂₈D₉BrO₆ |
|---|---|
| Molecular Weight | 546.54 |
Introduction
Chemical Identity and Properties
Molecular Structure and Identification
9-Bromo-betamethasone Valerate-d9 is a deuterated derivative of betamethasone valerate with a bromine atom at the 9-position. Its molecular structure combines the corticosteroid backbone with specific modifications that enhance its utility as an analytical reference standard.
Table 1: Chemical Identity Information
| Parameter | Information |
|---|---|
| Molecular Formula | C₂₇H₂₈D₉BrO₆ |
| Molecular Weight | 546.54 g/mol |
| CAS Number | Not assigned (VCID: VC0203022) |
| IUPAC Name | [(8R,9R,10S,11S,13S,14S,16S,17R)-9-bromo-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2,2,3,3,4,4,5,5,5-nonadeuteriopentanoate |
The compound features nine deuterium atoms in the valerate side chain, which provides a mass shift when analyzed by mass spectrometry, making it distinguishable from the non-deuterated analog while maintaining similar chromatographic behavior . This property is particularly valuable for its application as an internal standard in quantitative analysis.
Structural Characteristics and Properties
9-Bromo-betamethasone Valerate-d9 possesses the characteristic steroid four-ring structure with specific functional groups that influence its physicochemical properties. The presence of the bromine atom at position 9 and nine deuterium atoms in the valerate chain are key structural features that distinguish this compound.
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Exact Mass | 545.23384 Da |
| XLogP3 | Approximately 4 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 7 |
The compound demonstrates similar physicochemical properties to non-deuterated betamethasone valerate, with the exception of slightly different mass spectrometric behavior due to the deuterium labeling . The bromine atom at position 9 increases the molecular weight and affects the electron distribution in the molecule, potentially influencing its chromatographic retention behavior.
Analytical Applications
Role as Internal Standard in LC-MS/MS Analysis
9-Bromo-betamethasone Valerate-d9 serves primarily as an internal standard for quantitative analysis of betamethasone and related compounds in biological matrices using LC-MS/MS techniques. Its deuterated structure makes it an ideal internal standard as it closely mimics the chromatographic behavior of the analyte while being distinguishable by mass spectrometry.
In research studies analyzing betamethasone in human plasma, deuterated internal standards like 9-Bromo-betamethasone Valerate-d9 have proven valuable for improving the accuracy and precision of quantitative measurements . When used as an internal standard, it compensates for variations in sample preparation, injection volumes, and matrix effects during LC-MS/MS analysis.
Method Development for Betamethasone Analysis
Several analytical methods have been developed for the determination of betamethasone and related compounds in various matrices. The use of deuterated internal standards like 9-Bromo-betamethasone Valerate-d9 has been crucial for achieving reliable quantitative results.
A validated LC-MS/MS method for betamethasone determination in human plasma was developed using a deuterated internal standard, which demonstrated excellent linearity, precision, and accuracy . The method employed liquid-liquid extraction for sample preparation and achieved a lower limit of quantification of 2 ng/mL, making it suitable for pharmacokinetic studies.
Table 3: Validation Parameters for Betamethasone Analysis Using a Deuterated Internal Standard
| Parameter | Results |
|---|---|
| Matrix effect (IS-NMF mean, CV%) | 9.77 |
| Recovery (Mean, CV%) at LQC | 1.00, 9.26 |
| Recovery (Mean, CV%) at HQC | 0.97, 12.38 |
| Linearity range | 2-250 ng/mL |
| Linear regression equation | 0.0164492.x + 0.0215473 |
| r² | 0.9938 |
The use of deuterated internal standards significantly improves method performance parameters, including precision and accuracy, as demonstrated in the validation data from a study using LC-MS/MS for betamethasone determination .
Instrumentation and Analytical Conditions
LC-MS/MS Method Parameters
Mass spectrometry-based methods for analyzing betamethasone and related compounds typically utilize electrospray ionization (ESI) in positive mode. For compounds like 9-Bromo-betamethasone Valerate-d9, specific mass transitions are monitored to ensure selective detection.
When analyzing betamethasone and related compounds, typical mass spectrometric parameters include monitoring the protonated molecules [M+H]⁺ as well as fragment ions resulting from the loss of water molecules [M+H-H₂O]⁺ and [M+H-2H₂O]⁺ . For deuterated compounds like 9-Bromo-betamethasone Valerate-d9, the mass transitions are shifted according to the number of deuterium atoms present.
Chromatographic Separation
Effective chromatographic separation is essential for reliable analysis of betamethasone and related compounds, including 9-Bromo-betamethasone Valerate-d9. Various column types and mobile phase compositions have been employed to achieve optimal separation.
A typical LC-MS/MS method for betamethasone analysis might employ a C18 column (such as Kinetex C18) with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in methanol . For closely related epimers like betamethasone and dexamethasone, which have the same molecular weight, acetonitrile is often preferred as the organic mobile phase component to achieve better separation .
Table 4: Typical Chromatographic Conditions for Betamethasone Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., Kinetex C18) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in methanol or acetonitrile |
| Flow Rate | 0.2-0.4 mL/min |
| Injection Volume | 5-10 μL |
| Column Temperature | 30-40°C |
These conditions typically allow for sensitive and selective detection of betamethasone and related compounds, including deuterated internal standards like 9-Bromo-betamethasone Valerate-d9 .
Sample Preparation Techniques
Extraction Methods
Sample preparation is a critical step in the analysis of steroids in biological matrices. For betamethasone and related compounds, various extraction techniques have been described.
Liquid-liquid extraction (LLE) is commonly employed for the extraction of betamethasone and related compounds from plasma samples . This approach has shown good recovery rates, typically between 93% and 105%, for betamethasone and similar compounds. When using 9-Bromo-betamethasone Valerate-d9 as an internal standard, similar extraction efficiency is expected due to its structural similarity to the analyte.
Quality Considerations
Research Applications
Pharmacokinetic Studies
The use of sensitive and selective analytical methods incorporating deuterated internal standards is crucial for pharmacokinetic studies of betamethasone and related compounds. 9-Bromo-betamethasone Valerate-d9 can serve as an effective internal standard for such applications.
A study investigating the pharmacokinetics of betamethasone in dichorionic twin pregnancies employed a validated LC-MS/MS method with a deuterated internal standard (betamethasone acetate-d3) . Similar approaches using 9-Bromo-betamethasone Valerate-d9 could be applied for pharmacokinetic studies of betamethasone valerate and related compounds.
Pharmaceutical Analysis and Quality Control
Future Research Directions
Expanding Analytical Applications
The application of 9-Bromo-betamethasone Valerate-d9 as an internal standard could be expanded to more complex biological matrices and alternative analytical techniques. Future research might explore its utility in advanced mass spectrometric methods, such as high-resolution mass spectrometry.
New analytical methods focused on improved sensitivity, selectivity, and throughput would benefit from the availability of high-quality deuterated internal standards like 9-Bromo-betamethasone Valerate-d9. Development of comprehensive analytical approaches for simultaneous determination of multiple corticosteroids and their metabolites represents an important area for future research.
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